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Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-methylanisole (CAS No: 3260-85-3), a key intermediate in organic synthesis. Due to

the limited availability of directly published experimental spectra in the public domain, this

document combines theoretical predictions, data from analogous compounds, and established

spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties
IUPAC Name: 4-Chloro-1-methoxy-2-methylbenzene

Molecular Formula: C₈H₉ClO[1][2][3]

Molecular Weight: 156.61 g/mol [1][3]

Exact Mass: 156.0341926 Da[3]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 4-Chloro-2-methylanisole
based on analysis of its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-OCH₃ 3.8 - 3.9 Singlet N/A

Ar-CH₃ 2.2 - 2.3 Singlet N/A

Ar-H (H3) ~6.8 Doublet ~8.5

Ar-H (H5) ~7.1 Doublet of doublets ~8.5, ~2.5

Ar-H (H6) ~7.1 Doublet ~2.5

Prediction basis: Analysis of substituent effects on the aromatic ring. The methoxy group is

electron-donating, shielding ortho and para protons. The chloro group is electron-withdrawing

and de-shielding. The methyl group is weakly electron-donating.

Table 2: Predicted ¹³C NMR Data
Carbon Chemical Shift (δ, ppm)

-OCH₃ 55 - 56

Ar-CH₃ 16 - 17

Ar-C (C1) 155 - 157

Ar-C (C2) 128 - 130

Ar-C (C3) 112 - 114

Ar-C (C4) 125 - 127

Ar-C (C5) 129 - 131

Ar-C (C6) 130 - 132

Prediction basis: Additivity rules for substituted benzene rings and comparison with data for 4-

methylanisole and other chlorinated anisoles.

Table 3: Expected IR Absorption Bands
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium-Weak

C-H stretch (aliphatic, -CH₃) 2950 - 2850 Medium

C=C stretch (aromatic) 1600 - 1475 Medium-Strong

C-O stretch (aryl ether)
1250 - 1200 (asymmetric),

1050 - 1000 (symmetric)
Strong

C-Cl stretch 850 - 550 Strong

C-H bend (aromatic, out-of-

plane)
900 - 675 Strong

Prediction basis: Characteristic vibrational frequencies for functional groups present in the

molecule.

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation Relative Abundance

156 Molecular ion [M]⁺ High

158 Isotope peak [M+2]⁺ ~33% of [M]⁺

141 [M - CH₃]⁺ Moderate to High

113 [M - CH₃ - CO]⁺ Moderate

77 [C₆H₅]⁺ Moderate

Prediction basis: The molecular weight of 4-Chloro-2-methylanisole is 156.61. The presence

of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of

approximately one-third of the molecular ion peak. Fragmentation is expected to involve the

loss of the methyl group from the methoxy moiety and subsequent loss of carbon monoxide.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for an organic

compound like 4-Chloro-2-methylanisole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 4-Chloro-2-methylanisole in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR

tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or

higher. Key parameters include a sufficient number of scans to obtain a good signal-to-

noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all

expected proton signals.

Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance

and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time

will be necessary. Proton decoupling is typically used to simplify the spectrum to single

lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): If 4-Chloro-2-methylanisole is a liquid at room

temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film.

Sample Preparation (Solid): If the compound is a solid, it can be prepared as a KBr pellet by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g.,

CCl₄), and the spectrum recorded in a solution cell.

Data Acquisition: Place the prepared sample in the beam of an FT-IR spectrometer and

record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of

the empty sample holder (or solvent) should be recorded and subtracted from the sample

spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-Chloro-2-methylanisole into the mass

spectrometer. Common methods include direct infusion or via a gas chromatograph (GC-

MS) for volatile compounds.

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common

method for relatively small, volatile organic molecules and typically results in significant

fragmentation, providing structural information.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 4-Chloro-
2-methylanisole using the described spectroscopic techniques.
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Caption: Workflow for structural elucidation of 4-Chloro-2-methylanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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